An In-depth Technical Guide to the Core Mechanism of Action of Palm11-PrRP31
An In-depth Technical Guide to the Core Mechanism of Action of Palm11-PrRP31
This technical guide provides a comprehensive overview of the mechanism of action of palm11-PrRP31, a palmitoylated analog of the prolactin-releasing peptide (PrRP). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its molecular interactions, signaling pathways, and physiological effects.
Introduction
Palm11-PrRP31 is a chemically modified peptide designed for enhanced stability and central nervous system penetration upon peripheral administration.[1][2] It is an anorexigenic neuropeptide with potential therapeutic applications in obesity, type 2 diabetes mellitus, and neurodegenerative disorders.[1][3][4] The core of its mechanism lies in its interaction with the G-protein coupled receptor 10 (GPR10).[5][6][7]
Core Mechanism of Action: GPR10 Signaling
Palm11-PrRP31 acts as an agonist for GPR10, a G-protein coupled receptor primarily expressed in the brain, particularly in regions associated with energy homeostasis and stress responses.[5][7][8] The addition of a palmitoyl (B13399708) group at the 11th position of PrRP31 enhances its affinity for GPR10 and stabilizes the peptide.[9][10]
Upon binding to GPR10, palm11-PrRP31 initiates a cascade of intracellular signaling events. The primary signaling pathways activated are the Phosphoinositide-3 Kinase (PI3K)/Protein Kinase B (Akt) pathway and the Extracellular signal-Regulated Kinase (ERK)/cAMP Response Element-Binding protein (CREB) pathway.[3][4]
Signaling Pathway Diagram
Caption: Signaling pathway of palm11-PrRP31 via the GPR10 receptor.
Key Downstream Effectors
-
PI3K/Akt Pathway: Activation of this pathway is crucial for metabolic regulation and cell survival.[3][4] Palm11-PrRP31 has been shown to increase the phosphorylation of Akt at both Ser473 and Thr308.[11]
-
ERK/CREB Pathway: This pathway is important for neuronal survival, growth, and memory formation.[3] Palm11-PrRP31 treatment leads to increased phosphorylation of both ERK and CREB.[3][11]
Additional Mechanistic Insights
Interaction with NPFF Receptors
In addition to GPR10, palmitoylated PrRP analogs have been shown to bind to and activate neuropeptide FF (NPFF) receptors, specifically NPFF-R1 and NPFF-R2.[11] This interaction may contribute to the anorexigenic effects of palm11-PrRP31.
Anti-inflammatory Effects
Palm11-PrRP31 exhibits potent anti-inflammatory properties. In a lipopolysaccharide (LPS)-induced inflammation model, it was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.[2][12] The mechanism involves the attenuation of the Toll-like receptor 4 (TLR4) signaling pathway.[2]
Neuroprotective Effects
The activation of PI3K/Akt and ERK/CREB signaling pathways by palm11-PrRP31 contributes to its neuroprotective effects.[3][4] Studies have shown that it can reduce apoptosis in neuronal cells and ameliorate neuroinflammatory changes.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for palm11-PrRP31 and its interactions.
| Parameter | Receptor | Value | Cell Line/Model | Reference |
| Binding Affinity (KD) | GPR10 | 0.026 ± 0.006 nM (High) | HEK293 | [8] |
| 0.57 ± 0.14 nM (Low) | HEK293 | [8] | ||
| EC50 (IP1) | GPR10 | Not Specified | CHO-K1 | [13] |
| NPFF-R2 | Not Specified | CHO-K1 | [13] |
Table 1: In Vitro Binding and Functional Activity of PrRP Analogs.
| Parameter | Model | Treatment Dose & Duration | Outcome | Reference |
| Body Weight Reduction | Diet-induced obese (DIO) mice | 5 mg/kg, s.c., twice daily for 2 weeks | Significant decrease in body weight. | [14] |
| Food Intake Reduction | DIO mice | 5 mg/kg, s.c., twice daily for 2 weeks | Significant decrease in food intake. | [14] |
| Improved Glucose Tolerance | DIO rats | 2 weeks of i.p. administration | Improved glucose tolerance. | [14] |
| Anti-inflammatory Effect | LPS-induced inflammation in rats | 5 mg/kg, i.p. pretreatment for 7 days | Reduced plasma levels of TNF-α and IL-6. Attenuated expression of TLR4 signaling components in the liver. | [2][12] |
| Neuroprotective Effect | fa/fa rats with leptin signaling disturbances | 5 mg/kg/day via osmotic pumps for 2 months | Ameliorated leptin and insulin (B600854) signaling and synaptogenesis in the hippocampus. | [15] |
Table 2: In Vivo Efficacy of palm11-PrRP31.
Experimental Protocols
In Vitro Signaling Pathway Analysis (Western Blotting)
This protocol describes the general steps for analyzing the phosphorylation of key signaling proteins like Akt and ERK in response to palm11-PrRP31 treatment.
Caption: A typical workflow for Western blot analysis.
Detailed Steps:
-
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured to a suitable confluency. The cells are then treated with palm11-PrRP31 at various concentrations and for different time points. A vehicle-treated group serves as the control.[3][4]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., Akt, ERK, CREB). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Anti-inflammatory Activity Assessment
This protocol outlines the general procedure for evaluating the anti-inflammatory effects of palm11-PrRP31 in a rat model of LPS-induced inflammation.[2][12]
-
Animal Model: Male Wistar Kyoto (WKY) rats are used.[2]
-
Pretreatment: Rats are pretreated with palm11-PrRP31 (e.g., 5 mg/kg, intraperitoneally) or saline for a specified period (e.g., 7 days).[12]
-
Induction of Inflammation: Inflammation is induced by a single intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).[12]
-
Monitoring: Body weight and food intake are monitored daily.[2][12]
-
Sample Collection: Blood and tissue samples (liver, hypothalamus) are collected at various time points post-LPS injection (e.g., 4, 24, and 48 hours).[2][12]
-
Cytokine Analysis: Plasma and tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.[2][12]
-
Western Blot Analysis of Tissues: Liver tissue lysates are analyzed by Western blotting to determine the expression levels of proteins involved in the TLR4 signaling pathway (e.g., TLR4, NF-κBp65, IKKβ, p38).[2]
Conclusion
Palm11-PrRP31 exerts its diverse physiological effects primarily through the activation of the GPR10 receptor and the subsequent engagement of the PI3K/Akt and ERK/CREB signaling pathways. Its ability to also interact with NPFF receptors and modulate inflammatory pathways further contributes to its therapeutic potential. The enhanced stability and central activity following peripheral administration make it a promising candidate for the treatment of metabolic and neurodegenerative diseases. Further research is warranted to fully elucidate its complex mechanism of action and to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of palm11-PrRP31 in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. avcr.cz [avcr.cz]
- 15. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
